molecular formula C18H12Cl2N2O3S B2581918 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-09-2

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2581918
CAS No.: 681168-09-2
M. Wt: 407.27
InChI Key: ZODWVVBKOFVBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and anticancer research. This compound features a hybrid molecular architecture, incorporating a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a 4-(2,5-dichlorophenyl)thiazole unit via a carboxamide bridge. The 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core is a privileged structure in drug design known for its metabolic stability and role as a pharmacophore in bioactive molecules . Research indicates that carboxamide derivatives based on the 2,3-dihydrobenzo[b][1,4]dioxine scaffold demonstrate potent inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target . PARP1 plays a critical role in DNA repair processes, particularly the repair of single-strand breaks, and its inhibition is a validated strategy for cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations . The incorporation of the 4-(2,5-dichlorophenyl)thiazole moiety is a strategic modification, as thiazole and its derivatives are recognized as important heterocycles in medicinal chemistry, contributing to a wide spectrum of pharmacological activities and often enhancing the binding affinity and selectivity of drug candidates . This specific molecular framework makes the compound a valuable chemical tool for researchers investigating novel PARP1 inhibitors and exploring new chemotypes beyond established scaffolds like phthalazinones . It is intended for use in high-throughput screening, enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-10-5-6-12(20)11(7-10)13-9-26-18(21-13)22-17(23)16-8-24-14-3-1-2-4-15(14)25-16/h1-7,9,16H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODWVVBKOFVBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a dichlorophenyl substituent, and a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which together suggest a variety of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Molecular Characteristics

  • IUPAC Name : N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydrobenzo[b][1,4]dioxine-3-carboxamide
  • Molecular Formula : C18H12Cl2N2O3S
  • Molecular Weight : 407.27 g/mol

Structural Features

The compound is characterized by:

  • A thiazole ring , known for its role in various biological activities.
  • A dichlorophenyl group , which may enhance lipophilicity and biological interaction.
  • A benzo[b][1,4]dioxine moiety , potentially contributing to its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Thiazole derivatives have been noted for their ability to interact with cellular processes related to cancer cell proliferation and apoptosis.

  • Cell Cycle Inhibition : The compound may interfere with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in various cancer cell lines.

Case Studies

A study evaluating the cytotoxic effects of similar thiazole derivatives demonstrated promising results against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

These studies indicated that compounds with similar structural frameworks induced significant cytotoxicity, suggesting that this compound may exhibit comparable effects.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary investigations into this compound indicate potential antibacterial and antifungal activities.

Antimicrobial Spectrum

The compound has been evaluated against various microbial strains:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli
  • Fungal Strains : Candida albicans

Results showed that the compound exhibited moderate to strong inhibitory effects against these pathogens.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound in terms of biological activity and structure:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-(4-chlorophenyl)thiazol-2-amineThiazole ringAnticancer activityLacks dioxine moiety
5-methoxybenzo[b]furan derivativesFuran ring instead of dioxineInhibitory activity against leukotriene B4Different heterocyclic structure
Benzodioxane carboxamide derivativesSimilar carboxamide groupMonoamine oxidase inhibitionVariations in aromatic substituents

This compound stands out due to its combination of structural features and potential anticancer properties.

Scientific Research Applications

Molecular Formula

  • C18H12Cl2N2O3S

Molecular Weight

  • 407.3 g/mol

Antitumor Activity

Research indicates that compounds with thiazole and dioxine structures have demonstrated promising antitumor properties. The ability of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide to interact with cellular processes involved in proliferation and apoptosis suggests it may be effective against various cancer cell lines. In particular:

  • Cytotoxic effects : Studies have shown that derivatives of similar compounds exhibit cytotoxicity against human breast adenocarcinoma cell lines (MCF7) .

Antibacterial and Antifungal Properties

Thiazole derivatives are known for their antimicrobial properties. Preliminary investigations into this compound suggest that it may possess similar antibacterial and antifungal activities. Further studies are necessary to confirm these effects.

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityDemonstrated cytotoxic effects against MCF7 cell line.
Antimicrobial PropertiesSuggested potential antibacterial activity; further investigation needed.
Molecular DockingExplored binding modes of thiazole derivatives with biological receptors.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Core Structure Halogen Substituents Key Functional Groups Biological Relevance Reference
Target Compound Thiazole-Benzodioxine 2,5-dichlorophenyl Carboxamide Potential pesticidal/antimicrobial activity (inferred) -
Etaconazole () Triazole-Dioxolane 2,4-dichlorophenyl Triazole, Dioxolane Fungicide
Compounds [7–9] () Triazole-Sulfonyl 2,4-difluorophenyl Sulfonyl, Thione Antimicrobial agents
Thiazolylmethylcarbamates () Thiazole-Carbamate None Carbamate, Hydroperoxy Antifungal/antiviral (hypothesized)

Key Observations :

  • Halogenation Patterns: The target’s 2,5-dichlorophenyl group differs from the 2,4-dichlorophenyl in etaconazole and 2,4-difluorophenyl in ’s triazoles.
  • Heterocyclic Systems: The benzodioxine moiety in the target provides a fused bicyclic system, enhancing rigidity compared to the monocyclic dioxolane in etaconazole or sulfonyl-linked triazoles in . This could influence pharmacokinetic properties like metabolic stability .
  • Functional Groups : The carboxamide group in the target may engage in stronger hydrogen bonding than the carbamates in or sulfonyl groups in , impacting solubility and receptor interactions .

Q & A

Q. How can researchers optimize the synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, such as reflux time in acetonitrile (common in thiazole synthesis) . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, as seen in analogous thiadiazole derivatives . Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H/13^13C NMR .

Q. What spectroscopic techniques are essential for characterizing this compound and verifying its structure?

  • Methodological Answer :
  • NMR Spectroscopy : Assign aromatic protons (δ 6.8–8.2 ppm for dichlorophenyl and dihydrobenzodioxine moieties) and carboxamide NH (~δ 10.5 ppm). Compare with reference spectra of structurally related thiazoles .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., cleavage at the thiazole-dihydrobenzodioxine bond).
  • FT-IR : Validate carbonyl stretches (C=O at ~1680 cm1^{-1}) and C-Cl vibrations (750–550 cm1^{-1}) .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, given the thiazole moiety’s known antimicrobial properties .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity.
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates, leveraging the carboxamide group’s hydrogen-bonding potential .

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodological Answer : Perform solubility screens in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation. For hydrophobic analogs, co-solvents like Tween-80 (<0.1%) or cyclodextrins may enhance solubility .

Q. How should researchers handle stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH at 37°C for 24h, monitor via HPLC .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C common for aromatic heterocycles) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). Parameterize the dichlorophenyl group’s hydrophobic interactions and the carboxamide’s hydrogen-bonding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on ligand-protein RMSD fluctuations .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :
  • Meta-analysis : Compare IC50_{50}/MIC values using standardized protocols (e.g., CLSI guidelines).
  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show artifacts .
  • Proteomics : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies improve potency while reducing toxicity?

  • Methodological Answer :
  • Analog Synthesis : Replace the 2,5-dichlorophenyl group with electron-withdrawing substituents (e.g., CF3_3) to enhance metabolic stability .
  • Toxicity Profiling : Use zebrafish embryos for rapid in vivo toxicity screening. Correlate results with computational predictions (e.g., ProTox-II) .

Q. What advanced separation techniques purify enantiomers or polymorphs of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases.
  • Crystallization : Screen for polymorphs via solvent evaporation (e.g., acetone/water) and characterize via PXRD .

Q. How can reaction engineering improve scalability for preclinical studies?

  • Methodological Answer :
  • Flow Chemistry : Optimize continuous synthesis in microreactors to enhance heat/mass transfer, reducing side products .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation (e.g., thiazole ring closure) .

Key Notes

  • For advanced SAR, integrate synthetic chemistry with computational biology .
  • Stability studies must align with ICH guidelines for preclinical development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.